molecular formula C17H18N2O B2840179 5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole CAS No. 2320606-94-6

5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole

Cat. No.: B2840179
CAS No.: 2320606-94-6
M. Wt: 266.344
InChI Key: PGQPHEOBULVSSS-UHFFFAOYSA-N
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Description

5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a hybrid molecule combining an indole scaffold with a modified tropane-like bicyclic system. The indole moiety is substituted at the C5 position with a carbamoyl group derived from 3-methylidene-8-azabicyclo[3.2.1]octane. This structure confers unique steric and electronic properties, making it relevant for pharmacological exploration, particularly in neurotransmitter modulation or kinase inhibition.

Properties

IUPAC Name

1H-indol-5-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-11-8-14-3-4-15(9-11)19(14)17(20)13-2-5-16-12(10-13)6-7-18-16/h2,5-7,10,14-15,18H,1,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQPHEOBULVSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the bicyclic structure through a series of cyclization reactions. Specific reagents and catalysts, such as palladium or platinum complexes, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole: can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction can produce fully saturated bicyclic compounds.

Scientific Research Applications

5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclo System

2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (CAS 2176202-04-1)
  • Structure : Cyclopropylidene replaces methylidene at position 3 of the bicyclo system.
  • Molecular Formula : C₁₉H₂₀N₂O (MW 292.37) .
  • Enhanced lipophilicity due to the cyclopropane ring may improve membrane permeability but reduce solubility.
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane (CAS 273207-57-1)
  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
  • Molecular Formula: C₁₃H₂₁NO₂ (MW 223.31) .
  • Key Differences :
    • The Boc group enhances stability during synthesis but requires deprotection for biological activity.
    • Reduced reactivity compared to the target compound due to the absence of the indole-carbamoyl moiety.

Functional Group and Substitution Position Variations

rel-(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate (CAS 89565-68-4)
  • Structure : Methyl group on the bicyclo nitrogen; indole substituted at C3 with a carboxylate ester.
  • Molecular Formula : C₁₇H₂₀N₂O₂ (MW 284.35) .
  • Key Differences: The ester group at C3 (vs. C5 carbamoyl in the target) may confer metabolic lability (e.g., esterase hydrolysis).
(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate (TRC-I627030-50MG)
  • Structure : Dimeric indole-carbamoyl and indole-carboxylate groups.
  • Molecular Formula : C₂₅H₂₃N₃O₃ (MW 413.47) .
  • Key Differences :
    • Dual indole moieties may enable bivalent target engagement but reduce bioavailability due to high molecular weight.
    • Increased rigidity from the dimeric structure could limit conformational flexibility.

Comparative Data Table

Compound Name Substituent on Bicyclo Indole Position Functional Group Molecular Weight Key Properties
5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (Target) 3-Methylidene C5 Carbamoyl ~241* High reactivity, moderate lipophilicity
2-{3-Cyclopropylidene... (CAS 2176202-04-1) 3-Cyclopropylidene C2 Carbamoyl 292.37 High steric hindrance, increased strain
rel-(1R,3r,5S)-8-Methyl... (CAS 89565-68-4) 8-Methyl C3 Carboxylate ester 284.35 Esterase-sensitive, higher basicity
(1R,3r,5S)-8-(1H-Indole-3-carbonyl)... (TRC-I627030-50MG) None C3 (dual) Carbamoyl & carboxylate 413.47 Dimeric structure, low bioavailability

Biological Activity

5-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H15N3O
  • Molecular Weight : 241.29 g/mol

The structure features a bicyclic system with an indole moiety, which is known for its diverse biological activities.

Research suggests that compounds similar to this compound may act as monoamine reuptake inhibitors . This mechanism is critical in the treatment of various neuropsychiatric disorders, including depression and anxiety disorders. Specifically, these compounds can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thus enhancing their availability in the synaptic cleft and improving mood and cognitive function .

Antidepressant Effects

Studies have indicated that 8-azabicyclo[3.2.1]octane derivatives exhibit antidepressant-like effects in animal models. These compounds have been shown to significantly reduce depressive behaviors in rodents, suggesting their potential use in treating major depressive disorder (MDD) and other mood disorders .

Neuroprotective Properties

The compound may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter levels, it may help protect neuronal integrity and function .

Pain Management

Emerging research indicates that monoamine reuptake inhibitors can also be effective in managing chronic pain conditions. The modulation of pain pathways through serotonin and norepinephrine reuptake inhibition can provide relief for patients suffering from neuropathic pain or fibromyalgia .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceFindings
WO2007063071A1Demonstrated that 8-azabicyclo derivatives inhibit serotonin and norepinephrine reuptake, showing potential as antidepressants .
Bioorg Med Chem LettReported on the binding affinity of similar compounds to serotonin transporters, indicating their role in mood regulation .
VCU Scholars CompassInvestigated the effects of azabicyclo compounds on neuroinflammation, suggesting additional therapeutic avenues for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole?

  • The synthesis involves two key components: the 8-azabicyclo[3.2.1]octane scaffold and the indole carbonyl moiety.

  • Bicyclic scaffold synthesis : Use tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate as a precursor. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine for further coupling .
  • Indole coupling : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to conjugate the indole-3-carboxylic acid derivative to the bicyclic amine. Reflux conditions in anhydrous DMF or THF are typical .
    • Critical parameters : Monitor reaction progress via TLC or LC-MS to prevent over-reaction, particularly during deprotection steps .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) :

  • Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclo[3.2.1]octane scaffold (e.g., methylene protons at δ 2.8–3.5 ppm) and indole carbonyl signals (C=O at ~170 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (expected [M+H]+^+ ~414 Da) .
    • X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic system, particularly the methylidene and carbonyl orientations .

Q. What safety protocols are essential for handling this compound?

  • Hazard mitigation : Use PPE (gloves, goggles) due to potential irritancy of the azabicyclo and indole moieties. Avoid inhalation; work in a fume hood .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult safety data for structurally related azabicyclo compounds (e.g., 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane) .

Advanced Research Questions

Q. How does stereochemistry in the 8-azabicyclo[3.2.1]octane scaffold influence biological activity?

  • Stereochemical impact : The (1R,5S) configuration in analogous compounds enhances receptor binding affinity (e.g., tropane alkaloid derivatives targeting neurotransmitter transporters) .
  • Methodological approach : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare activity in vitro (e.g., radioligand binding assays for serotonin/dopamine receptors) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s neuropharmacological potential?

  • Key modifications :

  • Bicyclic substituents : Replace the methylidene group with cyclopropylidene to assess steric effects on target engagement .
  • Indole modifications : Introduce electron-withdrawing groups (e.g., cyano at C5) to enhance metabolic stability .
    • Assay design : Test derivatives in neuronal uptake inhibition assays (e.g., synaptosomal preparations) and measure EC50_{50} values .

Q. How to resolve contradictions in reported synthetic yields for analogous azabicyclo-indole derivatives?

  • Variables affecting yield :

  • Solvent polarity : Higher yields reported in DMF vs. THF due to improved solubility of intermediates .
  • Catalyst choice : Use of DMAP (4-dimethylaminopyridine) accelerates acylation but may increase side reactions .
    • Troubleshooting : Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) and reaction time (4–6 hrs at 0°C) to minimize byproducts .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

  • Pharmacokinetic profiling :

  • Administer via intravenous (IV) and oral routes in rodents; measure plasma half-life using LC-MS/MS.
  • Assess blood-brain barrier penetration via brain/plasma ratio calculations .
    • Toxicity screening : Conduct acute toxicity studies (OECD 423) at 50–200 mg/kg doses, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

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